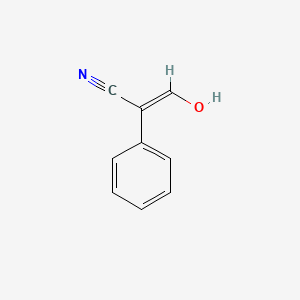

2-Cyano-2-phenylvinylalcohol

Description

Historical Context and Early Investigations of Vinyl Alcohols and Cyano-Substituted Organic Compounds

The study of 2-Cyano-2-phenylvinylalcohol is best understood within the historical development of its parent classes: vinyl alcohols and cyano-substituted organic compounds. Vinyl alcohols, or enols, were initially theoretical concepts in the study of tautomerism, the phenomenon where two structural isomers are in a state of rapid equilibrium. lookchem.comclockss.org For most simple aldehydes and ketones, this equilibrium heavily favors the keto form, making the direct observation and isolation of the enol form a significant challenge for early chemists. lookchem.com The inherent instability of simple enols meant that their existence was largely inferred from the reactivity of their keto counterparts, such as the acid and base-catalyzed alpha-halogenation of ketones. acs.org

The term "vinyl" itself has roots in early 19th-century chemistry, derived from the Latin "vinum" (wine) to describe ethanol. aakash.ac.in The development of polymers like polyvinyl alcohol (PVA) did not proceed from the direct polymerization of vinyl alcohol due to its instability. Instead, PVA is synthesized by the hydrolysis of polyvinyl acetate, a testament to the persistent challenges in handling the monomeric vinyl alcohol. aakash.ac.in

Concurrently, the field of cyano-substituted organic compounds was expanding. The synthesis of cyanohydrins, compounds containing a cyano and a hydroxyl group attached to the same carbon, from aldehydes and ketones was a pivotal development. The Urech cyanohydrin method, dating back to 1872, utilized alkali cyanides to convert ketones into cyanohydrins. wikipedia.org A landmark in asymmetric synthesis was achieved in 1908 by Rosenthaler, who used an enzyme extract from almonds to catalyze the enantioselective synthesis of a cyanohydrin. diva-portal.org These early investigations into cyanohydrin formation laid the groundwork for understanding the synthesis of α-cyano carbonyl compounds, which are the keto tautomers of cyano-substituted enols like this compound. wikipedia.orgdiva-portal.org The synthesis of α-cyano ketones from ketone aroylhydrazones under phase-transfer catalyzed conditions further broadened the synthetic routes to these important precursors. aakash.ac.in

Academic Significance within Contemporary Organic Chemistry

In modern organic chemistry, this compound is recognized for its role as a versatile synthetic intermediate. lookchem.com Its significance stems from the unique reactivity conferred by the combination of its functional groups. The electron-withdrawing nature of the cyano group influences the electronic properties of the vinyl alcohol, and the phenyl group provides a site for further aromatic substitutions.

The compound and its keto tautomer, 2-cyano-2-phenylacetaldehyde, are valuable precursors in the synthesis of a variety of heterocyclic compounds. arkat-usa.orgd-nb.infonih.gov The presence of both a nucleophilic hydroxyl group and an electrophilic double bond, activated by the cyano group, allows for a range of cyclization reactions. For instance, it can be used in the synthesis of substituted pyridines, pyrazoles, and other nitrogen-containing heterocycles that are of interest in medicinal chemistry and materials science. clockss.orgfrontiersin.org

Recent research in organic synthesis has focused on developing novel catalytic methods for the formation of substituted vinyl alcohols and for the utilization of cyano-containing building blocks. rsc.orgd-nb.info Nickel-catalyzed methods have been developed for the synthesis of vinyl-substituted alcohols using acetylene (B1199291) as a C2 synthon, showcasing the ongoing interest in accessing this class of compounds under mild conditions. rsc.orgd-nb.info Furthermore, the study of α-cyano chalcones and other related structures in the development of potential anti-cancer agents highlights the broader importance of the structural motifs present in this compound. researchgate.net

The academic interest in this compound is also tied to the fundamental study of keto-enol tautomerism. nih.govresearchgate.netmdpi.com The relative stability of the enol form in α-cyano substituted systems compared to simple aldehydes provides a platform for investigating the electronic and steric effects that govern this equilibrium. Spectroscopic techniques, particularly NMR, are crucial in studying the tautomeric equilibrium and characterizing the distinct keto and enol forms. tudelft.nlyoutube.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | lookchem.com |

| Molecular Weight | 145.16 g/mol | lookchem.com |

| Melting Point | 157-160 °C | lookchem.com |

| Boiling Point | 242.7 °C at 760 mmHg | lookchem.com |

| Flash Point | 100.6 °C | lookchem.com |

| Density | 1.114 g/cm³ | lookchem.com |

| Refractive Index | 1.535 | lookchem.com |

| Vapor Pressure | 0.0335 mmHg at 25°C | lookchem.com |

Synonyms for this compound and its Tautomer lookchem.com

| Name | Type |

| 3-Hydroxy-2-phenylacrylonitrile | Synonym (Enol form) |

| 2-Cyano-2-phenylacetaldehyde | Keto Tautomer |

| 3-Oxo-2-phenylpropionitrile | Synonym (Keto form) |

| sodium (Z)-2-cyano-2-phenylethylenolate | Enolate Salt |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-hydroxy-2-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBRISQKUALEP-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240579 | |

| Record name | Benzeneacetonitrile, α-(hydroxymethylene)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62914-60-7, 22252-92-2 | |

| Record name | Benzeneacetonitrile, α-(hydroxymethylene)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62914-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC17323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, α-(hydroxymethylene)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-phenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyano 2 Phenylvinylalcohol and Its Structural Analogs

Approaches to Vinyl Alcohol Core Structures

Vinyl alcohols are a unique class of organic compounds that are generally considered transient intermediates. The direct polymerization of the vinyl alcohol monomer is not feasible due to its rapid tautomerization to acetaldehyde. researchgate.net Consequently, stable polymers like poly(vinyl alcohol) (PVA) are produced indirectly, typically through the polymerization of vinyl acetate to poly(vinyl acetate) (PVAc), followed by saponification or hydrolysis of the ester groups. researchgate.net

For the synthesis of small molecules like 2-Cyano-2-phenylvinylalcohol, the focus is on methods that can generate substituted and potentially stabilized vinyl alcohol structures. One modern approach involves the nickel-catalyzed synthesis of vinyl-substituted alcohols. nih.govresearchgate.netrsc.org This method utilizes acetylene (B1199291) as a C2 building block, which couples with aldehydes in the presence of a nickel catalyst and a silane. nih.govresearchgate.netrsc.org The reaction proceeds through a 5-membered oxa-metallacycle intermediate and is terminated by a silane-mediated σ-bond metathesis, yielding a silyl-protected vinyl alcohol. nih.govrsc.org This strategy is notable for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net

Common strategies for preparing these building blocks include the alkenylation of aldehydes with vinyl metal reagents and the 1,2-addition of organometallic compounds to acrolein. nih.gov However, these methods often require stoichiometric amounts of sensitive organometallic reagents and may have limited functional group compatibility. nih.gov

Cyanation Strategies in Organic Synthesis

The introduction of a cyano group is a fundamental transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, amides, and aldehydes. scielo.brtaylorandfrancis.comrsc.org Numerous cyanation methods have been developed, which can be broadly categorized based on the nature of the cyanating agent and the catalytic system employed. rsc.org

Direct Cyano-Functionalization Techniques

Direct cyanation involves the introduction of a cyano group onto a substrate, often an alkyne or an aromatic system. Transition metal-catalyzed direct cyanation of alkynes is a useful method for producing alkynyl cyanides and alkenyl nitriles. rsc.orgnih.gov These reactions have attracted significant attention as they provide access to valuable nitrile compounds. rsc.orgnih.gov

Photoredox catalysis has also emerged as a powerful tool for cyanation reactions. semanticscholar.orgrsc.org This approach uses light as an energy source to drive the reaction, often under mild conditions, and can be applied to form C–CN and other bonds involving the cyano group. semanticscholar.orgrsc.org For instance, visible-light-induced asymmetric chemical bond formation has been used in propargylic radical cyanation to create optically enriched propargyl cyanides. rsc.orgnih.gov Electrophilic cyanation is another strategy where reagents transfer a "CN+" equivalent to nucleophiles like enolates. scielo.brrsc.org This approach complements methods using nucleophilic cyanide sources (CN-). scielo.brrsc.org

Palladium-Catalyzed Cyanation Processes

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for synthesizing aryl nitriles from aryl (pseudo)halides. mit.edursc.org The first palladium-catalyzed cyanation was reported by Takagi in 1973. mit.edursc.org These reactions typically proceed via an oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanide exchange and reductive elimination to yield the aryl nitrile. researchgate.net

A significant challenge in these processes is catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst. mit.eduresearchgate.net To mitigate this, various strategies have been developed, such as using co-catalysts like copper or zinc compounds, or employing cyanide sources with low solubility. mit.eduresearchgate.net

Commonly used cyanide sources in palladium-catalyzed reactions include:

**Zinc Cyanide (Zn(CN)₂) **: Widely used due to its lower toxicity compared to alkali metal cyanides. mit.edublogspot.com

Potassium Ferrocyanide (K₄[Fe(CN)₆]) : A non-toxic and inexpensive cyanide source that has been successfully used in the cyanation of aryl bromides and chlorides. rsc.orgorganic-chemistry.org

Cuprous Thiocyanate (CuSCN) : An inexpensive and non-toxic alternative that can be used with a palladium catalyst for the cyanation of aryl halides. blogspot.com

The choice of ligand is also crucial for the success of these reactions. Sterically demanding, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. organic-chemistry.org

| Cyanide Source | Catalyst System Example | Substrate | Key Features |

| Zinc Cyanide (Zn(CN)₂) | Pd/C, dppf | Aryl bromides, chlorides | Practical for scale-up, good yields. blogspot.com |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd(OAc)₂ (ligand-free) | Aryl bromides | Practical, inexpensive, good to excellent yields. organic-chemistry.org |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | ZnO-supported Pd(0) nanoparticles | Aryl bromides, chlorides | No additive/ligand needed, recyclable catalyst. organic-chemistry.org |

| Cuprous Thiocyanate (CuSCN) | [Pd(dppe)Cl₂] | Aryl halides, boronic acids | Safe, novel method using a non-toxic source. blogspot.com |

Cyanide-Free Cyanation Approaches

Due to the high toxicity of traditional cyanide reagents like KCN and NaCN, significant effort has been directed towards developing "cyanide-free" methods. rsc.orgchemistryviews.orgresearchgate.net These approaches utilize alternative, less hazardous sources for the cyano group.

One notable method uses formamide as both a solvent and a cyanide source in the presence of phosphorus oxychloride and a palladium catalyst for the cyanation of aryl halides. researchgate.net Another innovative approach employs N-hydroxy-2-oxopropanimidoyl chloride as a latent cyanide transfer reagent, which can react with thiols and amines to produce thiocyanates and cyanamides, respectively. rsc.orgchemistryviews.org This method avoids the use of highly toxic and volatile cyanogen halides. rsc.org Other cyanide-free sources that have been explored include dimethylformamide (DMF) and aryl/heteroaryl thiocyanates. taylorandfrancis.com

Formation of the Phenylvinylalcohol Moiety

The construction of the phenylvinylalcohol moiety involves creating a vinyl alcohol structure that is directly attached to a phenyl ring. A logical approach to synthesizing this compound would be to use a phenyl-substituted starting material in a reaction that generates the vinyl alcohol core.

For example, adapting the nickel-catalyzed reaction mentioned previously, a phenyl aldehyde such as benzaldehyde (B42025) could be coupled with acetylene. nih.govresearchgate.net This would generate a phenyl-substituted vinyl alcohol. The subsequent or concurrent introduction of the cyano group would then lead to the target molecule.

Alternatively, reactions involving phenylacetaldehyde or its derivatives could serve as precursors. chemicalbook.com The key is to orchestrate the sequence of bond formations—the C=C double bond of the vinyl group, the C-O bond of the alcohol, the C-CN bond, and the C-Phenyl bond—in a controlled manner.

Stereoselective Synthesis of this compound Isomers

The double bond in this compound allows for the existence of (E) and (Z) isomers. The synthesis of a specific isomer requires stereoselective methods. Transition metal-catalyzed reactions are often powerful tools for controlling stereochemistry. nih.gov For instance, in the synthesis of allylic alcohols, dual catalyst systems involving palladium and iridium have been used to generate enantio-enriched products. nih.gov

The principles of stereocontrol from related syntheses can be applied. For the synthesis of substituted vinyl alcohols, the geometry of the double bond can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, nickel-catalyzed three-component coupling reactions have been developed to produce (E)-configured allylic alcohols with high stereoselectivity. nih.gov In the context of this compound, a stereoselective synthesis would need to control the relative positions of the cyano, phenyl, and hydroxyl groups around the C=C double bond. This might be achieved through a stereospecific reaction on a precursor alkyne or by using a chiral catalyst that directs the formation of one isomer over the other. nih.govacs.org

Green Chemistry Considerations in Synthetic Pathways

The synthesis of this compound and its structural analogs, such as α-cyanostilbene derivatives, has traditionally involved methodologies that are effective but often rely on hazardous solvents and toxic catalysts. In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable synthetic routes. These approaches prioritize the use of safer solvents, recyclable catalysts, and energy-efficient conditions to minimize environmental impact.

A primary focus of green synthetic strategies for these compounds is the Knoevenagel condensation reaction, a key step in forming the carbon-carbon double bond. tue.nlajgreenchem.com Traditional protocols for this reaction often utilize volatile organic compounds as solvents and catalysts like pyridine (B92270) and piperidine, which are associated with environmental and health concerns. tue.nl Modern green alternatives seek to replace these components with more sustainable options.

Key green chemistry considerations in the synthesis of these vinyl alcohols and their analogs include:

Solvent-Free and Alternative Solvent Systems: A significant advancement is the development of solvent-free reaction conditions. tue.nlresearchgate.net One such method is the grindstone technique, which involves the mechanical grinding of reactants at room temperature, eliminating the need for any solvent. researchgate.net This approach not only reduces waste but also simplifies the isolation of the final product and can significantly shorten reaction times. researchgate.net Additionally, water has been explored as a green solvent, often in conjunction with catalysts like ionic liquids, providing an eco-friendly reaction medium. ajgreenchem.com

Environmentally Benign Catalysts: The replacement of hazardous catalysts is a cornerstone of green synthetic design. Researchers have successfully employed a variety of greener catalysts for the Knoevenagel condensation to produce structural analogs. These include:

Heterogeneous Catalysts: Solid catalysts like calcium ferrite nanoparticles offer advantages such as high efficiency, reusability, and simple separation from the reaction mixture. orientjchem.org

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), have been used effectively as catalysts in aqueous media. ajgreenchem.com They are noted for their potential recyclability and for accelerating reaction rates. ajgreenchem.com

Benign Amines and Ammonium Salts: Ammonium bicarbonate and other benign amines have been used as effective replacements for pyridine and piperidine in solvent-free Knoevenagel condensations. tue.nl

Natural and Waste-Derived Catalysts: In a novel approach, a water extract of banana (WEB) has been demonstrated as an efficient, economical, and eco-friendly catalyst for the Knoevenagel condensation under solvent-free grinding conditions. researchgate.net

Energy Efficiency: Many green protocols operate under milder reaction conditions, such as ambient temperature, which reduces energy consumption compared to traditional methods that require heating or reflux. researchgate.net

Use of Abundant Feedstocks: Broader green strategies in the synthesis of vinyl-substituted alcohols include the use of abundant and simple building blocks. For instance, nickel-catalyzed methods have been developed to synthesize vinyl alcohols using acetylene, a readily available C2 feedstock, under mild conditions. chemistryviews.orgrsc.orgrsc.org

These green chemistry approaches not only offer a more sustainable pathway to this compound and its analogs but also often result in high yields, cleaner reaction profiles, and simpler work-up procedures.

Table 1: Comparison of Green Synthetic Methodologies for Analogs of this compound

| Methodology | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Grindstone Method | Water Extract of Banana (WEB) | Solvent-Free | Rapid reaction (4-10 min), room temperature, eco-friendly, simple work-up. researchgate.net |

| Heterogeneous Catalysis | Calcium Ferrite (CaFe₂O₄) Nanoparticles | Not specified | Cheaper, highly efficient, reusable catalyst, shorter reaction times, cleaner work-up. orientjchem.org |

| Ionic Liquid Catalysis | [Bmim][OAc] | Aqueous Medium | Environmentally benign medium, recyclable catalyst, accelerated reaction rate, high yields (90-97%). ajgreenchem.com |

| Amine Catalysis | Ammonium Bicarbonate | Solvent-Free | Avoids toxic pyridine and piperidine, good to excellent conversion, efficient. tue.nl |

| Nickel Catalysis | Ni(cod)₂ / NHC ligand | Tetrahydrofuran (THF) | Uses abundant acetylene feedstock, mild reaction conditions (35 °C), broad substrate scope. chemistryviews.orgrsc.org |

Theoretical and Computational Investigations of 2 Cyano 2 Phenylvinylalcohol

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure

No specific DFT studies on the electronic structure of 2-Cyano-2-phenylvinylalcohol have been found in the surveyed literature.

Ab Initio Methods for Molecular Geometry Optimization

There are no available research articles detailing the use of ab initio methods for the molecular geometry optimization of this compound.

Conformational Analysis and Tautomerism (Keto-Enol Equilibrium)

A computational analysis of the conformational isomers and the keto-enol equilibrium specific to this compound has not been reported.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

No studies presenting theoretical NMR chemical shift calculations for this compound are currently available.

Theoretical Infrared (IR) Vibrational Analysis

Detailed theoretical IR vibrational analysis for this compound has not been published in the scientific literature.

Theoretical UV-Visible (UV-Vis) Electronic Transition Modeling

The electronic absorption properties of this compound can be predicted using time-dependent density functional theory (TD-DFT), a common method for calculating excited states of molecules. These calculations help in understanding the electronic transitions that occur when the molecule absorbs ultraviolet or visible light. The modeling typically involves optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions.

The primary electronic transitions of interest in a molecule like this compound, which contains a phenyl ring, a cyano group, and a vinyl alcohol moiety, are typically π → π* and n → π* transitions. The conjugated system involving the phenyl ring and the double bond is expected to give rise to strong π → π* absorptions. The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons also allows for weaker n → π* transitions.

Theoretical calculations can provide a detailed picture of which molecular orbitals are involved in these transitions. For instance, the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition is often the most significant. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strength (f) provide a theoretical spectrum that can be compared with experimental data. The nature of the transition can be further elucidated by analyzing the molecular orbitals involved.

Table 1: Theoretical UV-Visible Electronic Transition Data for this compound (Hypothetical Data)

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.52 | 274 | 0.015 | n → π* |

| S0 → S2 | 5.18 | 239 | 0.650 | π → π* |

Note: The data in this table is hypothetical and serves as an illustrative example of what theoretical modeling would produce. The actual values would be dependent on the specific computational method (e.g., functional and basis set) and the solvent model used.

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates. For this compound, computational studies can illuminate the pathways for its rearrangement and tautomeric interconversions.

Transition State Analysis for Rearrangement Pathways

This compound, as a vinyl alcohol, is an enol and is expected to be reactive, potentially undergoing various rearrangements. Transition state theory combined with computational chemistry allows for the locating of the saddle points on the potential energy surface that correspond to the transition states of these reactions. By calculating the energy of the transition state relative to the reactant, the activation energy for a given rearrangement can be determined.

A key aspect of this analysis is the characterization of the transition state structure. This involves confirming that the optimized geometry has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The atoms' displacement vectors for this imaginary frequency visualize the process of the bond-breaking and bond-forming events during the rearrangement. For example, a potential rearrangement could involve the migration of a group or a cyclization reaction.

Table 2: Calculated Activation Energies for Hypothetical Rearrangement Pathways of this compound

| Rearrangement Pathway | Transition State Structure | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| 1,3-Hydride Shift | Asymmetrical H-bridged | 35.8 | -1250 |

| Phenyl Group Migration | Bridged Phenyl | 42.1 | -980 |

Note: This table presents hypothetical data for illustrative purposes. The specific pathways and their activation energies would need to be determined through detailed quantum chemical calculations.

Energy Landscape Mapping for Tautomeric Interconversions

Vinyl alcohols exist in equilibrium with their keto tautomers. In the case of this compound, the keto tautomer would be 2-cyano-1-phenylethanone. Computational chemistry can be used to map the energy landscape of this tautomeric interconversion. This involves calculating the relative energies of the enol and keto forms, as well as the energy of the transition state connecting them.

The relative stability of the tautomers is determined by comparing their calculated Gibbs free energies. The solvent can have a significant effect on this equilibrium, and computational models can account for this by using implicit or explicit solvent models. The transition state for the tautomerization typically involves the transfer of a proton, either directly or mediated by solvent molecules. The calculated activation energy for this process provides insight into the rate of interconversion.

By mapping the potential energy surface, a reaction profile can be constructed that shows the energy changes as the molecule converts from the enol to the keto form. This provides a comprehensive understanding of the thermodynamics and kinetics of the tautomerization process.

Table 3: Calculated Thermodynamic and Kinetic Data for the Tautomerization of this compound to 2-Cyano-1-phenylethanone (Hypothetical Data)

| Species | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| This compound (Enol) | 0.0 | 0.0 |

| Transition State | 15.2 | 14.8 |

Note: The data provided is hypothetical and for illustrative purposes. Actual computational results would vary based on the level of theory and solvent conditions modeled.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

1D NMR (¹H, ¹³C) for Structural Elucidation Principles

No experimental ¹H or ¹³C NMR spectra for 2-Cyano-2-phenylvinylalcohol are publicly available. For the enol form, one would anticipate characteristic signals for the vinyl proton and the hydroxyl proton in the ¹H NMR spectrum, with their chemical shifts influenced by the electronic environment created by the phenyl and cyano groups. In the ¹³C NMR spectrum, signals for the two sp² hybridized carbons of the vinyl group would be expected, one of which would be significantly affected by the electronegative oxygen atom.

For the more stable keto tautomer, 2-Formyl-2-phenylacetonitrile, the ¹H NMR spectrum would be expected to show a signal for the aldehydic proton and a signal for the methine proton adjacent to the phenyl and cyano groups. The ¹³C NMR spectrum would display a characteristic signal for the carbonyl carbon of the aldehyde, in addition to the methine carbon and the carbons of the phenyl and cyano groups. Without experimental data, a precise analysis of chemical shifts and coupling constants is not possible.

2D NMR (COSY, HSQC) for Connectivity Analysis

Similarly, no 2D NMR data, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectra, are available for this compound. A COSY spectrum would be instrumental in establishing proton-proton coupling networks, for instance, between the vinyl proton and any coupled protons in the phenyl ring. An HSQC spectrum would provide direct one-bond correlations between protons and their attached carbons, which would be essential for unambiguous assignment of the ¹H and ¹³C NMR signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimental IR and Raman spectra for this compound are not available. For the enol tautomer, characteristic vibrational bands would be expected for the O-H stretching of the alcohol group (typically in the range of 3200-3600 cm⁻¹), the C=C stretching of the vinyl group (around 1650 cm⁻¹), and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).

For the keto tautomer, 2-Formyl-2-phenylacetonitrile, the IR and Raman spectra would be dominated by a strong C=O stretching band of the aldehyde (typically 1690-1740 cm⁻¹) and the C≡N stretching vibration. The absence of a broad O-H stretching band would be a key indicator of the predominance of the keto form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

No UV-Vis absorption spectra for this compound have been found in the public domain. The electronic transitions in this molecule would be influenced by the conjugated system formed by the phenyl ring and the cyano-substituted vinyl group. One would expect to observe π → π* transitions, and the position of the maximum absorption (λmax) would provide insights into the extent of conjugation. The presence of the hydroxyl group might also influence the electronic spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

While the molecular weight of C₉H₇NO is 145.16 g/mol , specific mass spectra and fragmentation patterns for this compound are not available. In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 145. The fragmentation pattern would be influenced by the stability of the resulting ions. Potential fragmentation pathways could involve the loss of the cyano group (CN), the hydroxyl group (OH), or cleavage of the vinyl group. The fragmentation of the keto tautomer would likely involve the loss of the formyl group (CHO).

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound. A crystal structure would provide definitive proof of the existence of the enol form in the solid state and would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The planarity of the molecule and the conformation of the phenyl ring relative to the vinyl group would also be determined. Given the likely predominance of the keto tautomer, it is more probable that crystallographic studies would yield the structure of 2-Formyl-2-phenylacetonitrile.

Derivatives and Analogues of 2 Cyano 2 Phenylvinylalcohol

Synthesis of Substituted 2-Cyano-2-phenylvinylalcohols

The synthesis of substituted 2-Cyano-2-phenylvinylalcohols can be approached through established organic reactions, most notably the Knoevenagel condensation. researchgate.netwikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of substituted 2-Cyano-2-phenylvinylalcohols, a substituted benzaldehyde (B42025) would serve as the carbonyl component, and a compound such as ethyl cyanoacetate (B8463686) would provide the active methylene group. researchgate.net

The general reaction mechanism proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the substituted benzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product. youtube.com While the Knoevenagel condensation typically leads to the formation of a carbon-carbon double bond, careful control of reaction conditions may allow for the isolation of the intermediate β-hydroxy adduct, which is a tautomer of the desired vinyl alcohol.

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted derivatives by varying the substituents on the aromatic aldehyde. researchgate.net Electron-donating or electron-withdrawing groups on the phenyl ring can influence the reactivity of the aldehyde and potentially the properties of the final product.

Table 1: Proposed Synthesis of Substituted 2-Cyano-2-phenylvinylalcohols via Knoevenagel Condensation

| Substituted Benzaldehyde | Active Methylene Compound | Product (α,β-unsaturated nitrile) | Potential Intermediate (β-hydroxy adduct) |

| Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | Ethyl 2-cyano-3-hydroxy-3-phenylpropanoate |

| 4-Methoxybenzaldehyde | Malononitrile | 2-(4-methoxybenzylidene)malononitrile | 2-((4-methoxyphenyl)(hydroxy)methyl)malononitrile |

| 4-Nitrobenzaldehyde | Cyanoacetamide | 2-Cyano-3-(4-nitrophenyl)acrylamide | 2-Cyano-3-hydroxy-3-(4-nitrophenyl)propanamide |

This table presents a proposed synthetic pathway. The isolation of the β-hydroxy adduct, a precursor to the vinyl alcohol, would depend on specific reaction conditions.

Exploration of Related Cyano-Substituted Unsaturated Alcohols

One class of related compounds is the cyanohydrins of α,β-unsaturated aldehydes and ketones . These compounds are formed by the addition of hydrogen cyanide to the carbonyl group. While not vinyl alcohols themselves, their chemistry is closely related, particularly in the context of their enol forms.

Another relevant class includes more complex heterocyclic systems where a cyano-substituted enol moiety is part of a larger ring structure. The synthesis of such compounds often involves multi-step reaction sequences. For instance, the condensation of various active methylene compounds, including those with cyano groups, with other reagents can lead to the formation of functionalized heterocycles that may exist in tautomeric forms, including a cyano-substituted enol form.

Furthermore, the synthesis of β-cyano-γ-hydroxy sulfoxides and related amino alcohols provides examples of more complex molecules containing a cyano group in proximity to a hydroxyl group, though not always in a vinyl arrangement. researchgate.net The synthetic strategies for these molecules often involve stereoselective reactions to control the spatial arrangement of the functional groups. researchgate.net

Preparation of Enolic Salts and Their Reactivity

Enols are generally in equilibrium with their keto tautomers, with the equilibrium typically favoring the keto form. However, the presence of an electron-withdrawing group, such as a cyano group, at the α-position can increase the acidity of the enolic proton, facilitating the formation of the corresponding enolate, or enolic salt, upon treatment with a suitable base. pitt.edu The enolate anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom. youtube.com

The preparation of the enolic salt of 2-Cyano-2-phenylvinylalcohol would involve the deprotonation of the hydroxyl group using a base. The choice of base is crucial; a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to ensure complete and irreversible formation of the enolate. youtube.com

Table 2: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Solvent | Characteristics |

| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic, heterogeneous |

| Lithium Diisopropylamide (LDA) | ~36 | THF | Strong, bulky, non-nucleophilic, soluble |

| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Strong, nucleophilic, used for stabilized enolates |

Once formed, the enolate of this compound is expected to be a potent nucleophile. pitt.edu Due to the presence of two nucleophilic centers (the α-carbon and the oxygen), it can react with electrophiles at either site. However, reactions with carbon electrophiles typically occur at the α-carbon, leading to the formation of a new carbon-carbon bond. youtube.com

Potential reactions of this enolic salt include:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position. youtube.com

Aldol Addition: Nucleophilic attack on the carbonyl group of an aldehyde or ketone to form a β-hydroxy adduct. libretexts.org

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.

The reactivity of these enolates is a cornerstone of synthetic organic chemistry, allowing for the construction of complex molecular architectures from simpler precursors. pitt.eduucsb.edu The presence of the phenyl and cyano groups on the vinyl framework would likely modulate the reactivity of the enolate compared to simpler systems.

Applications of 2 Cyano 2 Phenylvinylalcohol in Synthetic Chemistry

Building Block in Complex Organic Synthesis

The unique structural features of 2-formyl-2-phenylacetonitrile make it an attractive starting material for the synthesis of more complex organic molecules. The presence of an acidic α-hydrogen, an electrophilic aldehyde carbon, and a nitrile group that can be hydrolyzed, reduced, or participate in cycloadditions provides multiple avenues for molecular elaboration.

For instance, the aldehyde functionality can readily undergo condensation reactions with various nucleophiles, while the α-carbon can be deprotonated to form a nucleophile itself. This dual reactivity allows for its incorporation into larger molecular frameworks through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Reactivity of Functional Groups in 2-Formyl-2-phenylacetonitrile

| Functional Group | Type of Reactivity | Potential Transformations |

| Aldehyde | Electrophilic | Condensation, Addition of Nucleophiles, Wittig Reaction |

| α-Hydrogen | Acidic | Deprotonation to form a Nucleophile (Enolate) |

| Nitrile | Electrophilic/Nucleophilic | Hydrolysis, Reduction, Cycloaddition |

Precursor for Heterocyclic Compound Synthesis

A significant application of 2-formyl-2-phenylacetonitrile is in the synthesis of a wide array of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance. The 1,3-dicarbonyl-like nature of 2-formyl-2-phenylacetonitrile makes it an ideal precursor for the construction of various five- and six-membered rings.

Synthesis of Pyridines: Substituted pyridines can be synthesized through condensation reactions of 2-formyl-2-phenylacetonitrile with compounds containing active methylene (B1212753) groups in the presence of an ammonia (B1221849) source. The reaction proceeds through a series of condensation and cyclization steps to afford the pyridine (B92270) ring.

Synthesis of Pyrimidines: The reaction of 2-formyl-2-phenylacetonitrile with amidines or ureas is a common strategy for the synthesis of pyrimidine (B1678525) derivatives. The dicarbonyl-like reactivity of the starting material allows for the formation of the characteristic six-membered ring of pyrimidines.

Synthesis of Pyrazoles: Pyrazoles can be synthesized by the reaction of 2-formyl-2-phenylacetonitrile with hydrazine (B178648) derivatives. The aldehyde group reacts with one nitrogen atom of the hydrazine, followed by cyclization involving the nitrile group or the enolizable proton to form the five-membered pyrazole (B372694) ring.

Table 2: Heterocyclic Systems Synthesized from 2-Formyl-2-phenylacetonitrile

| Heterocycle | Reactant(s) | General Reaction Type |

| Pyridine | Active Methylene Compounds, Ammonia | Condensation/Cyclization |

| Pyrimidine | Amidines, Ureas | Condensation/Cyclization |

| Pyrazole | Hydrazine Derivatives | Condensation/Cyclization |

Role in Cascade and Domino Reactions

The multiple reactive sites within 2-formyl-2-phenylacetonitrile make it an excellent substrate for cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient and atom-economical.

For example, a cascade reaction can be initiated by the nucleophilic attack on the aldehyde group of 2-formyl-2-phenylacetonitrile. The resulting intermediate can then undergo an intramolecular cyclization involving the nitrile group, leading to the rapid construction of complex heterocyclic systems. An electrochemical-induced tandem reaction of anilines with the related 2-formylbenzonitrile has been reported, showcasing the potential for such cascade processes. mdpi.com This suggests that 2-formyl-2-phenylacetonitrile could undergo similar transformations, where an initial intermolecular reaction is followed by one or more intramolecular steps to build molecular complexity in a single pot.

Utilization in Organometallic Chemistry Contexts

While the direct application of 2-formyl-2-phenylacetonitrile in organometallic chemistry is an emerging area of research, its functionalities suggest several potential uses. The nitrile group can act as a ligand for transition metals, and the enolizable proton allows for the formation of metal enolates.

The α-arylation of nitriles is a known transformation in organometallic catalysis, and 2-formyl-2-phenylacetonitrile could potentially serve as a substrate in such reactions, allowing for the introduction of various aryl groups at the α-position. Furthermore, the aldehyde group can be a target for organometallic reagents such as Grignard or organolithium compounds, leading to the formation of secondary alcohols that can be further elaborated. The development of new organometallic catalysts could unlock novel transformations of this versatile building block.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Cyano-2-phenylvinylalcohol, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Begin with a nucleophilic addition reaction between phenylacetaldehyde derivatives and cyanide sources (e.g., KCN or acetone cyanohydrin) under controlled pH (6–7) to minimize side reactions. Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity .

- Experimental Design : Include triplicate trials to assess reproducibility, and employ Design of Experiments (DoE) to evaluate interactions between variables (temperature, solvent ratio, catalyst loading). Report yields and characterize products via H/C NMR and FT-IR for functional group validation .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

- Temperature : 25°C (ambient), 40°C (elevated), and -20°C (long-term storage).

- Humidity : 60% RH and 75% RH.

- Light : UV (365 nm) and visible light exposure.

Analyze degradation products using LC-MS and track changes via UV-Vis spectroscopy. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .- Data Table :

| Condition | Degradation Rate (day) | Major Degradant Identified |

|---|---|---|

| 40°C, 75% RH | 0.15 ± 0.02 | Phenylvinyl ketone |

| UV Light (7 days) | 0.22 ± 0.03 | Cyano-hydroxylated byproduct |

Advanced Research Questions

Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density profiles and identify reactive sites. Compare with experimental data (e.g., kinetic isotope effects) to validate computational models. Use molecular dynamics simulations to assess solvent effects on reaction pathways .

- Contradiction Analysis : If experimental reaction rates diverge from computational predictions, re-examine solvent parameters (dielectric constant) or consider non-equilibrium intermediates not captured in static DFT models .

Q. How can structural analogs of this compound be designed to enhance photostability without compromising bioactivity?

- Methodological Answer :

Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring’s para position to reduce UV absorption.

Steric Shielding : Attach bulky substituents (e.g., tert-butyl) near the cyano group to hinder photodegradation.

Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. Validate photostability via accelerated light-exposure tests .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to decouple electronic vs. steric effects on stability and activity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare H NMR data across multiple solvents (DMSO-d, CDCl) to identify solvent-induced shifts.

- High-Resolution MS : Confirm molecular ion ([M+H]) and isotopic patterns to rule out impurities.

- Collaborative Studies : Share raw spectral data with independent labs to verify peak assignments and resolve discrepancies .

- Case Example : If a reported singlet at δ 6.8 ppm conflicts with a doublet in your data, re-examine sample purity (HPLC >98%) and consider diastereomeric splitting due to chiral impurities .

Q. How can researchers design a robust protocol for detecting trace impurities in this compound batches?

- Methodological Answer :

- Analytical Setup : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Set MRM transitions for target impurities (e.g., m/z 200 → 182 for phenylvinyl ketone).

- Validation : Assess linearity (R >0.99), LOD/LOQ (≤0.1%), and recovery rates (90–110%) per ICH Q2(R1) guidelines .

- Troubleshooting : If baseline noise obscures peaks, optimize column temperature (40°C) and reduce flow rate (0.3 mL/min) .

Methodological Best Practices

- Literature Review : Use Boolean search strings (e.g., "(this compound) AND (synthesis OR stability)") in PubMed and SciFinder to filter high-impact studies. Prioritize peer-reviewed journals over preprint repositories .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and safety protocols (e.g., fume hood use for cyanide handling) in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.